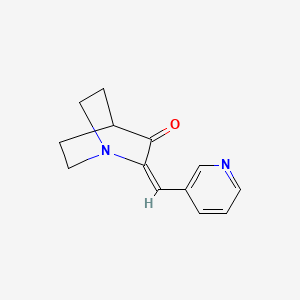

2-(3-Pyridylmethylidene)quinuclidin-3-one

Description

2-(3-Pyridylmethylidene)quinuclidin-3-one is a bicyclic tertiary amine derivative featuring a quinuclidinone core conjugated with a pyridylmethylene substituent. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.26 g/mol . The compound is synthesized via Aldol condensation between 3-quinuclidinone hydrochloride and 3-pyridinecarboxaldehyde under cryogenic conditions (−78°C) using lithium diisopropylamide (LDA) as a base . The product exists as a mixture of (E)- and (Z)-stereoisomers, with the (Z)-isomer being the thermodynamically favored form due to steric and electronic factors .

Its structural flexibility allows for diverse functionalization, making it a scaffold for drug discovery .

Properties

IUPAC Name |

(2E)-2-(pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13-11-3-6-15(7-4-11)12(13)8-10-2-1-5-14-9-10/h1-2,5,8-9,11H,3-4,6-7H2/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIUVDYZQNETIG-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2=CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN\2CCC1C(=O)/C2=C\C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729532 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 2-(3-Pyridylmethylidene)quinuclidin-3-one typically involves the condensation of quinuclidin-3-one with 3-pyridylmethylidene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

2-(3-Pyridylmethylidene)quinuclidin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(3-Pyridylmethylidene)quinuclidin-3-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Pyridylmethylidene)quinuclidin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- Pyridyl vs. Indole : Pyridyl derivatives exhibit moderate receptor binding (CB1 Ki ~200 nM), while N-benzylindole analogues show 20-fold higher affinity (Ki ~8 nM) due to enhanced hydrophobic interactions .

- Halogenation : Chloro-substitution (e.g., 2-chlorobenzylidene) improves antimicrobial potency but reduces solubility .

- Nitro Groups : Nitro-substituted derivatives (e.g., 4-nitrobenzylidene) face stability challenges, limiting clinical utility .

Receptor Binding Affinity

Thermal Sensitization Efficacy

Key Findings :

- N-Benzylindole derivatives outperform pyridyl analogues in both receptor affinity and radiosensitization due to enhanced π-π stacking and DNA intercalation .

- Reduction of the ketone group to quinuclidinol (e.g., 2-(N-benzylindol-3-ylmethylene)quinuclidin-3-ol) reduces activity by 50–70%, emphasizing the critical role of the carbonyl group .

Clinical and Preclinical Relevance

- Cannabinoid Receptor Modulation: N-Benzylindole derivatives are candidates for treating neuropathic pain and inflammation .

- Oncology : PRIMA-1 and its methylated analogue (APR-246) are in clinical trials for TP53-mutant cancers .

Challenges and Limitations

Biological Activity

2-(3-Pyridylmethylidene)quinuclidin-3-one is an organic compound characterized by a quinuclidine core structure with a pyridylmethylidene substituent. Its molecular formula is C13H14N2O. This compound has garnered attention in scientific research due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

The synthesis of 2-(3-Pyridylmethylidene)quinuclidin-3-one typically involves the condensation of quinuclidin-3-one with 3-pyridylmethylidene under controlled conditions. The resulting compound exhibits various chemical reactivity, including oxidation, reduction, and nucleophilic substitution reactions. These properties facilitate its use as a building block in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that 2-(3-Pyridylmethylidene)quinuclidin-3-one demonstrates significant antimicrobial activity. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. The mechanism of action may involve the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown effectiveness against various cancer cell lines, including lung (A549), cervical (HeLa), and prostate (PC3) carcinoma cells. The cytotoxic effects are often enhanced under specific conditions, such as photoactivation or in the presence of reactive oxygen species (ROS).

The biological activity of 2-(3-Pyridylmethylidene)quinuclidin-3-one is attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in cell proliferation and survival pathways. For instance, studies suggest that it can induce oxidative stress within cancer cells, leading to apoptosis.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of 2-(3-Pyridylmethylidene)quinuclidin-3-one, researchers found that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties revealed that treatment with this compound resulted in reduced viability of cancer cells compared to control groups.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| HeLa | 10.0 |

| PC3 | 15.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.